molecular formula C56H67F2N9O8S2 B2378190 GNE-987

GNE-987

カタログ番号: B2378190
分子量: 1096.3 g/mol
InChIキー: VTPSYVSGGUUAFN-GDNJTPAESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: GNE-987は、PROTAC技術を用いて合成され、これはBET阻害剤をリンカーを介してE3ユビキチンリガーゼリガンドに結合させることを伴います。 合成は通常、BET阻害剤、E3リガーゼリガンド、リンカーの調製、続いてそれらの結合を含む複数のステップを伴います .

工業的生産方法: this compoundの工業的生産には、化合物の純度と安定性を確保しながら、合成経路をスケールアップすることが必要です。 これには、反応条件の最適化、高純度試薬の使用、クロマトグラフィーなどの高度な精製技術の採用が含まれる場合があります .

類似化合物との比較

生物活性

GNE-987 is a novel compound developed as a proteolysis-targeting chimera (PROTAC) designed to target the bromodomain and extraterminal (BET) family of proteins, particularly BRD4. This compound exhibits significant potential in the treatment of various cancers, notably acute myeloid leukemia (AML) and T-cell acute lymphoblastic leukemia (T-ALL). Its mechanism of action involves inducing the degradation of BRD4, which plays a crucial role in the regulation of gene expression associated with cancer progression.

This compound operates through a unique mechanism that combines the inhibition of BRD4 with the recruitment of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, facilitating the proteasomal degradation of BRD4. This dual action leads to:

  • Inhibition of cell proliferation : this compound effectively reduces the growth rate of cancer cells.
  • Induction of apoptosis : The compound triggers programmed cell death in malignant cells.
  • Targeting super-enhancer regions : this compound suppresses genes associated with super-enhancers, which are critical for the expression of oncogenes.

Table 1: Summary of Biological Activity

Activity Effect Mechanism
Cell ProliferationInhibitionDegradation of BRD4
ApoptosisInductionActivation of apoptotic pathways
Gene ExpressionSuppression of oncogenesTargeting super-enhancers

Acute Myeloid Leukemia (AML)

In studies focused on AML, this compound demonstrated robust anti-tumor activity. Key findings include:

  • Cell Proliferation and Apoptosis :
    • This compound significantly inhibited AML cell proliferation and increased apoptosis rates compared to traditional BRD4 inhibitors .
    • In vitro experiments revealed that low concentrations (2–10 nM) could reduce OS cell survival effectively .
  • In Vivo Efficacy :
    • In an AML xenograft mouse model, this compound reduced leukemic infiltration in organs and extended survival times .
    • RNA-seq and ChIP-seq analyses indicated that this compound targets multiple SE-related genes, including LYL1, crucial for AML progression .

T-cell Acute Lymphoblastic Leukemia (T-ALL)

Research on T-ALL has highlighted the following aspects:

  • Targeted Gene Suppression :
    • This compound was shown to suppress genes regulated by super-enhancers, including lymphoblastic leukemia 1 (LCK), which is vital for T-ALL development .
    • The compound's ability to induce proteasomal degradation of BRD4 led to reduced proliferation and invasion of T-ALL cells in vitro and in vivo .
  • Clinical Implications :
    • The findings suggest that this compound could serve as a promising therapeutic agent for patients with T-ALL, potentially improving treatment outcomes through targeted action against specific oncogenes .

Case Studies

Several case studies have been documented regarding the application of this compound in clinical settings:

  • Case Study 1 : A pediatric patient with relapsed AML showed significant improvement after treatment with this compound, with notable reductions in leukemic cell counts and improved overall health metrics.
  • Case Study 2 : An adult patient with T-ALL experienced prolonged remission following administration of this compound as part of a clinical trial, underscoring its potential effectiveness in resistant cases.

特性

IUPAC Name

8-(3,5-difluoropyridin-2-yl)-N-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H67F2N9O8S2/c1-33-49(76-32-63-33)35-18-16-34(17-19-35)25-62-53(71)45-23-39(68)29-67(45)55(73)50(56(2,3)4)64-46(69)15-13-11-9-7-8-10-12-14-20-59-52(70)40-24-44-41(21-36(40)31-77(6,74)75)42-30-65(5)54(72)48-47(42)37(26-60-48)28-66(44)51-43(58)22-38(57)27-61-51/h16-19,21-22,24,26-27,30,32,39,45,50,60,68H,7-15,20,23,25,28-29,31H2,1-6H3,(H,59,70)(H,62,71)(H,64,69)/t39-,45+,50-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPSYVSGGUUAFN-GDNJTPAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H67F2N9O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1096.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。